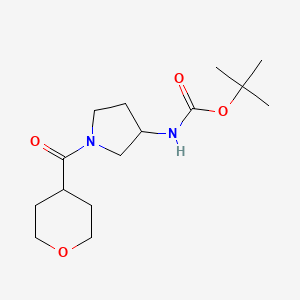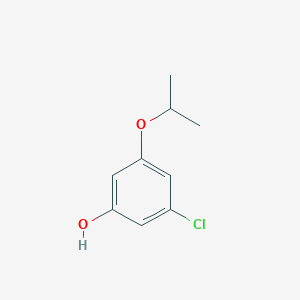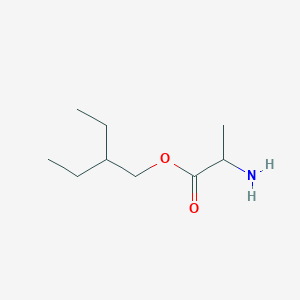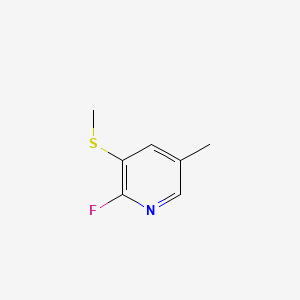
(4-(Trifluoromethylthio)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Trifluoromethylthio)phenyl)propanal is an organic compound with the molecular formula C10H9F3OS and a molecular weight of 234.24 g/mol It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (4-(Trifluoromethylthio)phenyl)propanal may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethylthio)phenyl)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylthio group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include:
Carboxylic acids: from oxidation reactions.
Alcohols: from reduction reactions.
Substituted phenyl derivatives: from substitution reactions.
Scientific Research Applications
(4-(Trifluoromethylthio)phenyl)propanal has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions involving trifluoromethylthio groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethylthio)phenyl)propanal involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aldehyde group can also undergo reactions that contribute to the compound’s overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenyl ring with a hydroxyl group.
4-(Trifluoromethylthio)phenylacetic acid: Contains a trifluoromethylthio group attached to a phenyl ring with an acetic acid group.
Uniqueness
(4-(Trifluoromethylthio)phenyl)propanal is unique due to the presence of both a trifluoromethylthio group and an aldehyde group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1057671-20-1 |
|---|---|
Molecular Formula |
C10H9F3OS |
Molecular Weight |
234.24 g/mol |
IUPAC Name |
3-[4-(trifluoromethylsulfanyl)phenyl]propanal |
InChI |
InChI=1S/C10H9F3OS/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-7H,1-2H2 |
InChI Key |
DIGPSXWYLRAIRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


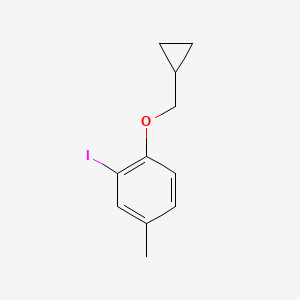
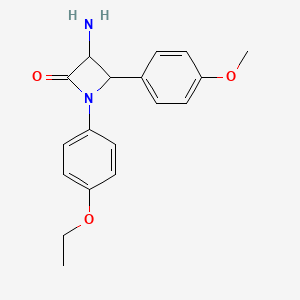
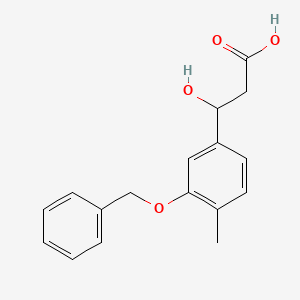
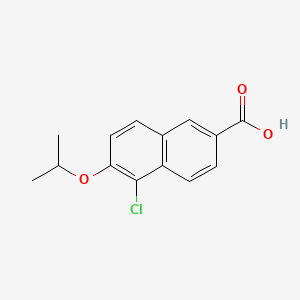

![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide](/img/structure/B14774106.png)
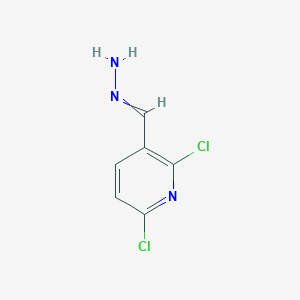


![5-(4'-Bromo-2,2',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)-2,2'-bipyridine](/img/structure/B14774136.png)
